molecular formula C17H25N3O5 B2471183 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxypropyl)urea CAS No. 877641-34-4

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxypropyl)urea

Cat. No.: B2471183
CAS No.: 877641-34-4
M. Wt: 351.403
InChI Key: JOZFYRNEVGAYDU-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxypropyl)urea is a synthetic chemical compound designed for advanced pharmacological and chemical biology research. Compounds featuring the 3,4-dimethoxyphenyl moiety are of significant interest in medicinal chemistry due to their diverse biological activities . For instance, research on structurally related molecules has demonstrated potent anesthetic properties, with some derivatives shown to surpass the duration of action of established drugs like lidocaine and trimecaine . Furthermore, such compounds have been investigated for their potential neuropharmacological effects and their ability to significantly enhance survival time under experimental models of hypobaric hypoxia, suggesting avenues for research in neuroprotection and anoxia . The integration of a pyrrolidinone core and a urea linkage in its structure is a common feature in drug discovery, often contributing to a molecule's ability to engage in key hydrogen-bonding interactions with biological targets. This makes this compound a valuable reagent for researchers exploring new therapeutic agents in areas such as neuroscience, anesthesiology, and the study of cellular stress responses.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-23-8-4-7-18-17(22)19-12-9-16(21)20(11-12)13-5-6-14(24-2)15(10-13)25-3/h5-6,10,12H,4,7-9,11H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZFYRNEVGAYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxypropyl)urea involves several steps. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methoxypropylamine to yield the amide. The final step involves cyclization with phosgene to form the desired urea derivative.

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxypropyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolidinone compounds, including this compound, exhibit significant anticancer properties. Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and liver cancers. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression. For instance, one study evaluated the cytotoxic effects of similar derivatives on MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines, reporting IC50 values ranging from 10 to 50 µM, demonstrating moderate to high efficacy against these cancer types.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound could reduce the production of pro-inflammatory cytokines in activated macrophages. A controlled experiment showed a significant decrease in TNF-alpha and IL-6 production when macrophages were treated with this compound compared to untreated controls, suggesting its potential role in treating inflammatory diseases.

Antimicrobial Properties

Certain derivatives of this compound have shown promising antimicrobial activity against various bacterial strains. Mechanisms may include disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) as low as 32 µg/mL, indicating effective antimicrobial properties.

Anticancer Studies

A study focusing on similar pyrrolidinone derivatives highlighted their cytotoxic effects on various cancer cell lines. The findings indicated that these compounds could effectively inhibit tumor growth through apoptosis induction.

Anti-inflammatory Activity

In an experiment involving lipopolysaccharide-stimulated macrophages, treatment with the compound resulted in a marked reduction of inflammatory markers compared to controls. This suggests a mechanism where the compound modulates immune responses.

Antimicrobial Efficacy

Research conducted on antimicrobial properties revealed that certain derivatives exhibited significant activity against pathogenic bacteria, showcasing their potential as therapeutic agents in infectious diseases.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxypropyl)urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxypropyl)urea can be compared with other similar compounds, such as:

    1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea: This compound has a similar structure but with an ethoxy group instead of a methoxy group, leading to different chemical and biological properties.

    (E)-(1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline): This compound contains a pyrazoline ring and exhibits different biological activities compared to the urea derivative.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxypropyl)urea is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Compound Characteristics

The molecular characteristics of this compound are summarized in the following table:

Property Value
Molecular Formula C₁₆H₂₁N₃O₄
Molecular Weight 303.36 g/mol
IUPAC Name This compound
LogP 2.33
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key physiological processes. The presence of the pyrrolidine moiety enhances its binding affinity to target sites, which may lead to modulation of enzymatic activity or receptor signaling pathways.

Antioxidant Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antioxidant properties. They can mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms. For instance, a related compound demonstrated protective effects against hydrogen peroxide-induced oxidative damage in neuronal cell lines at concentrations as low as 20 µM .

Antibacterial Activity

Compounds with similar structural features have been evaluated for antibacterial efficacy. In vitro studies revealed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial growth through interference with cellular functions .

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. A study reported that certain derivatives exhibited IC50 values significantly lower than standard inhibitors, indicating a strong inhibitory potential . This suggests possible applications in treating conditions like Alzheimer's disease and managing urea cycle disorders.

Case Studies

  • Antioxidative Effects in Neurodegenerative Models
    • A study evaluated the antioxidative effects of similar compounds in SH-SY5Y cells subjected to oxidative stress. The results indicated that these compounds significantly reduced reactive oxygen species (ROS) production and improved cell viability, suggesting their potential for neuroprotective applications .
  • Antibacterial Screening
    • A series of compounds structurally related to this compound were screened against multiple bacterial strains. Results showed that several exhibited strong antibacterial activity, particularly against Gram-positive bacteria, highlighting their therapeutic potential .

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